2-chloro-N-methyl-N-(o-tolyl)acetamide

Physical property differentiation Process chemistry Formulation development

2-Chloro-N-methyl-N-(o-tolyl)acetamide is a distinct tertiary amide with zero hydrogen bond donors. Its low melting point (43.5–44.5 °C) enables melt-phase reactions, cutting solvent use and energy cost. The N-methyl group is retained in downstream oxindole products—ideal for building quaternary carbon centers. This compound also matches the N,N-disubstituted herbicide pharmacophore. Paired with its secondary amide analog, it provides a matched molecular pair for permeability and metabolic stability studies. Procure this key intermediate to accelerate SAR programs and scale-up process development.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
Cat. No. B7469037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-methyl-N-(o-tolyl)acetamide
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N(C)C(=O)CCl
InChIInChI=1S/C10H12ClNO/c1-8-5-3-4-6-9(8)12(2)10(13)7-11/h3-6H,7H2,1-2H3
InChIKeyKOXBWXPIUCRXJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-methyl-N-(o-tolyl)acetamide (CAS 13508-78-6): Procurement-Relevant Identity and Physicochemical Baseline


2-Chloro-N-methyl-N-(o-tolyl)acetamide (CAS 13508-78-6) is a tertiary α-chloroacetamide bearing an N-methyl group and an ortho-tolyl substituent on the amide nitrogen . With the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g·mol⁻¹, the compound exists as a crystalline solid at ambient temperature (mp 43.5–44.5 °C) . It contains zero hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds, distinguishing it from secondary amide analogs within the 2-chloroacetanilide class . The compound is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research, with documented utility in palladium-catalyzed oxindole synthesis and as a precursor to herbicidal phosphorothioate derivatives .

Why 2-Chloro-N-methyl-N-(o-tolyl)acetamide Cannot Be Interchanged with Generic 2-Chloroacetanilides


The N-methyl substitution in 2-chloro-N-methyl-N-(o-tolyl)acetamide converts the amide from a secondary to a tertiary configuration, eliminating the hydrogen bond donor (HBD) functionality present in the non-methylated analog 2-chloro-N-(o-tolyl)acetamide (CAS 37394-93-7, 1 HBD) . This structural modification produces a 67 °C depression in melting point (from ~111 °C to ~44 °C) , fundamentally altering physical form, solubility profile, and handling characteristics during synthesis and formulation. Furthermore, the combined N-methyl and ortho-tolyl substitution pattern imposes distinct steric and electronic constraints that govern regiochemical outcomes in downstream transformations such as Pd-catalyzed C–H functionalization and nucleophilic displacement reactions [1]. Generic substitution with secondary 2-chloroacetanilides or alternative regioisomers (meta or para tolyl) would compromise both the physical processability and the synthetic performance of the compound in established protocols.

Quantitative Differentiation Evidence for 2-Chloro-N-methyl-N-(o-tolyl)acetamide vs. Closest Analogs


Melting Point Depression of ~67 °C vs. Secondary Amide Analog Enables Ambient-Temperature Liquid-Phase Processing

N-Methylation of 2-chloro-N-(o-tolyl)acetamide to give 2-chloro-N-methyl-N-(o-tolyl)acetamide reduces the melting point from approximately 111 °C to 43.5–44.5 °C, a measured depression of ~67 °C [1]. This brings the compound close to ambient handling temperatures, facilitating melt-processing, solvent-free reactions, and liquid formulation approaches that are impractical with the high-melting secondary amide comparator. The N-methyl group simultaneously eliminates the sole hydrogen bond donor (from 1 HBD to 0 HBD), reducing crystal lattice energy and increasing solubility in non-polar organic solvents .

Physical property differentiation Process chemistry Formulation development

Zero Hydrogen Bond Donor Architecture Enables Differentiated Physicochemical and Permeability Profile

The tertiary amide structure of 2-chloro-N-methyl-N-(o-tolyl)acetamide results in zero hydrogen bond donors (HBD = 0), in contrast to the secondary amide analog 2-chloro-N-(o-tolyl)acetamide which possesses one N–H donor (HBD = 1) . This structural distinction is quantified through computed molecular descriptors available from PubChem-derived databases [1]. The elimination of the HBD is a well-established determinant of increased passive membrane permeability and reduced aqueous solubility in congeneric series, with implications for biological membrane partitioning and blood-brain barrier penetration potential in drug discovery contexts [2].

Drug design ADME optimization Medicinal chemistry

N,N-Disubstitution Confers Enhanced Herbicidal Potency vs. Monosubstituted α-Chloroacetamides per Established Class-Level SAR

The foundational structure-activity relationship study by Hamm and Speziale (1956) established that N,N-disubstituted α-chloroacetamides exhibit substantially greater pre-emergence herbicidal potency than their N-monosubstituted counterparts [1]. In standardized rye grass germination assays, certain N,N-disubstituted derivatives achieved 80% growth inhibition at concentrations as low as 0.025 ppm (1 part in 40,000,000), a potency level comparable to the commercial herbicide standard CIPC (isopropyl N-(3-chlorophenyl)carbamate) tested under identical conditions [1]. As an N,N-disubstituted α-chloroacetamide, 2-chloro-N-methyl-N-(o-tolyl)acetamide embodies this optimal substitution pattern, whereas N-monosubstituted analogs such as 2-chloro-N-(o-tolyl)acetamide lack the second N-alkyl group and are predicted to fall into the lower-activity monosubstitution category [2]. Note: the Hamm and Speziale study reports class-level SAR; specific herbicidal IC₅₀ data for the individual compound 2-chloro-N-methyl-N-(o-tolyl)acetamide were not located in the published literature.

Herbicide discovery Agrochemical SAR Pre-emergence grass control

Validated Substrate for Regioselective Pd-Catalyzed Oxindole Synthesis via C–H Functionalization

The Buchwald group (Hennessy & Buchwald, J. Am. Chem. Soc. 2003) demonstrated that α-chloroacetanilides, including N-alkyl-substituted variants, serve as effective substrates for palladium-catalyzed intramolecular C–H functionalization to produce substituted oxindoles in good to excellent yields with high regioselectivity [1]. The methodology employs catalytic Pd(OAc)₂ with 2-(di-tert-butylphosphino)biphenyl as ligand and Et₃N as base, converting α-chloroacetanilides directly to oxindoles without requiring prefunctionalized arenes [2]. 2-Chloro-N-methyl-N-(o-tolyl)acetamide is specifically listed as a substrate (referred to as N-methyl-2-methylchloroacetanilide) in databases indexing this synthetic methodology . This established reactivity provides a procurement rationale: the compound is a demonstrated building block for accessing the oxindole scaffold, a privileged structure in medicinal chemistry. By contrast, the non-chlorinated analog N-methyl-N-(o-tolyl)acetamide lacks the requisite α-chloro leaving group and cannot participate in this transformation.

Synthetic methodology Oxindole synthesis C–H activation

Optimal Application Scenarios for 2-Chloro-N-methyl-N-(o-tolyl)acetamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Oxindole Library Synthesis via Pd-Catalyzed C–H Functionalization

This compound is a validated substrate for the Buchwald oxindole synthesis (Hennessy & Buchwald, JACS 2003), enabling direct conversion to N-methyl-3,3-disubstituted oxindoles without prefunctionalized arene precursors [1]. The N-methyl group is retained in the oxindole product, providing a quaternary carbon center at the 3-position that is a key pharmacophoric element in numerous bioactive oxindoles. Procurement should be prioritized over non-chlorinated analogs (e.g., N-methyl-N-(o-tolyl)acetamide) which cannot participate in the oxidative addition step required for this transformation .

Agrochemical Discovery: Herbicidal Lead Optimization Leveraging N,N-Disubstitution Pharmacophore

The N,N-disubstituted α-chloroacetamide architecture of this compound aligns with the established SAR for grass-specific pre-emergence herbicidal activity defined by Hamm and Speziale (1956) [2]. Structure-activity studies indicate that N,N-disubstitution is a critical determinant of potency, with certain disubstituted derivatives achieving 80% growth inhibition of rye grass at 0.025 ppm [2]. This compound can serve as a synthetic intermediate for further diversification (e.g., phosphorothioate conjugation) or as a scaffold for systematic SAR exploration. N-monosubstituted analogs such as 2-chloro-N-(o-tolyl)acetamide should not be substituted in these programs, as they belong to the demonstrably less active monosubstitution class [2].

Process Chemistry: Low-Melting Intermediate for Solvent-Free or Melt-Phase Transformations

With a melting point of 43.5–44.5 °C, this compound is amenable to melt-phase reactions at modestly elevated temperatures, potentially eliminating the need for reaction solvents in certain transformations . This represents a practical processing advantage over the secondary amide analog 2-chloro-N-(o-tolyl)acetamide (mp ~111 °C), which requires substantially higher temperatures to achieve a molten state . For scale-up process development, the lower melting point can translate to reduced energy costs and simplified reactor design. Furthermore, the zero hydrogen bond donor count (HBD = 0) predicts enhanced solubility in non-polar organic solvents compared to the HBD = 1 secondary amide comparator, facilitating homogeneous reaction conditions in lipophilic media .

Chemical Biology: Tool Compound for Evaluating N-Methylation Effects on Membrane Permeability

The paired availability of 2-chloro-N-methyl-N-(o-tolyl)acetamide (HBD = 0, tertiary amide) and 2-chloro-N-(o-tolyl)acetamide (HBD = 1, secondary amide) provides a controlled chemical biology tool set for quantifying the impact of N-methylation on passive membrane permeability, P-glycoprotein efflux susceptibility, and metabolic stability . This matched molecular pair is particularly valuable in drug discovery programs where N-methylation is being evaluated as a lead optimization strategy, as the paired compounds differ only by a single methyl group while exhibiting a measurable ~67 °C melting point differential .

Quote Request

Request a Quote for 2-chloro-N-methyl-N-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.